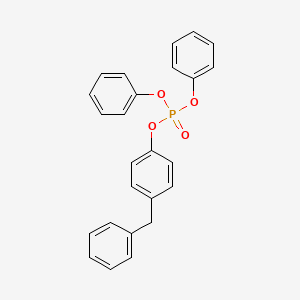

4-Benzylphenyl diphenyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

34364-40-4 |

|---|---|

Molecular Formula |

C25H21O4P |

Molecular Weight |

416.4 g/mol |

IUPAC Name |

(4-benzylphenyl) diphenyl phosphate |

InChI |

InChI=1S/C25H21O4P/c26-30(27-23-12-6-2-7-13-23,28-24-14-8-3-9-15-24)29-25-18-16-22(17-19-25)20-21-10-4-1-5-11-21/h1-19H,20H2 |

InChI Key |

DPPOWTTUJKSHNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including complex organophosphorus esters like 4-Benzylphenyl diphenyl phosphate (B84403). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR experiments, including ¹H, ¹³C, and ³¹P NMR, are fundamental for the initial structural assignment of 4-Benzylphenyl diphenyl phosphate.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the diphenyl phosphate group and the benzylphenyl moiety typically resonate in the downfield region, usually between 7.0 and 7.5 ppm. The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group exhibit a singlet at approximately 4.0 ppm, providing a key diagnostic signal. The integration of these signals confirms the relative number of protons in each environment.

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. For this compound, a single resonance is expected in the ³¹P NMR spectrum, typically in the range of -5 to -20 ppm. The precise chemical shift can be influenced by the solvent and the electronic nature of the aryl groups attached to the phosphate core. This single peak confirms the presence of a single phosphorus environment in the molecule.

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-7.5 | Multiplet | Aromatic protons |

| ¹H | ~4.0 | Singlet | Methylene protons (-CH₂-) |

| ¹³C | ~120-150 | Multiple signals | Aromatic carbons |

| ¹³C | ~41 | Single signal | Methylene carbon (-CH₂-) |

While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously assigning the signals and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. In the case of this compound, COSY would show correlations among the protons within each aromatic ring, helping to assign specific protons to their respective rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, the HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene protons (~4.0 ppm) to the ¹³C signal of the methylene carbon (~41 ppm). It would also correlate the aromatic protons to their directly bonded aromatic carbons.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound, offering further confirmation of its structure.

ESI-MS is a soft ionization technique well-suited for analyzing relatively polar and non-volatile compounds like organophosphate esters. In the positive ion mode, this compound is expected to be detected as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The accurate mass measurement of this molecular ion peak by high-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition, providing strong evidence for the molecular formula.

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point and may not be ideally suited for direct GC-MS analysis without derivatization, this technique can be employed to analyze any potential volatile impurities or degradation products. The electron ionization (EI) source in a typical GC-MS system would induce extensive fragmentation, providing a characteristic mass spectrum that could be used for identification if a library spectrum is available.

Tandem mass spectrometry (MS/MS) is an essential tool for detailed structural elucidation. In an MS/MS experiment, the molecular ion (or a specific fragment ion) is selected and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the P-O and C-C bonds.

Table 2: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Plausible Structure of Product Ion |

|---|---|---|

| [M+H]⁺ | [M - C₆H₅O]⁺ | Loss of a phenoxy group |

| [M+H]⁺ | [M - C₁₃H₁₁O]⁺ | Loss of the benzylphenoxy group |

| [M+H]⁺ | [C₁₃H₁₁O]⁺ | Benzylphenoxide ion |

| [M+H]⁺ | [C₇H₇]⁺ | Tropylium ion (from the benzyl group) |

This detailed fragmentation analysis, combined with the data from NMR spectroscopy, provides a comprehensive and unambiguous structural confirmation of this compound.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes. While direct spectroscopic data for this compound is not extensively available in public literature, a detailed analysis can be constructed by examining the known spectral features of its constituent moieties: the diphenyl phosphate group and the 4-benzylphenyl group.

The vibrational spectrum of this compound is expected to be a superposition of the vibrational modes of these two primary fragments. The key functional groups and their anticipated vibrational frequencies are detailed below.

Characteristic Vibrational Modes:

Phosphate Group (O=P(OAr)₃): The phosphate core gives rise to several distinct and strong vibrations. The P=O stretching vibration is one of the most characteristic bands in organophosphate esters, typically appearing as a strong absorption in the IR spectrum between 1310 and 1200 cm⁻¹. The exact position is sensitive to the electronic effects of the attached aryl groups. The P-O-C stretching vibrations are also prominent, generally appearing as a complex set of bands in the 1240-1100 cm⁻¹ and 1050-950 cm⁻¹ regions. Asymmetric and symmetric stretching modes of the P-O-Ar linkages contribute to this region.

Aromatic Rings (C₆H₅ and C₆H₄): The molecule contains multiple phenyl rings, which will produce a series of characteristic bands. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹ (typically 3100-3020 cm⁻¹). The C=C stretching vibrations within the aromatic rings will generate a set of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the phenyl rings influences the intensity and position of these bands. For the 4-substituted (para) benzylphenyl ring, a characteristic out-of-plane C-H bending vibration is expected in the 850-800 cm⁻¹ region of the IR spectrum, which is often strong and indicative of the substitution pattern.

Benzyl Group (-CH₂-): The methylene bridge of the benzyl group will exhibit characteristic aliphatic C-H stretching vibrations, which are anticipated in the 2960-2850 cm⁻¹ range. Bending vibrations (scissoring and rocking) for the CH₂ group are expected around 1465 cm⁻¹ and in the 780-720 cm⁻¹ region, respectively.

The complementary nature of IR and Raman spectroscopy is particularly useful in distinguishing these vibrations. In general, the symmetric, non-polar vibrations, such as the symmetric breathing modes of the aromatic rings, tend to be strong in the Raman spectrum, while the asymmetric and polar vibrations, like the P=O stretch, are typically strong in the IR spectrum.

Interactive Data Table: Predicted Vibrational Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Phosphate (P=O) | Stretching | 1310 - 1200 | Strong | Medium |

| Phosphate (P-O-C) | Asymmetric Stretching | 1240 - 1100 | Strong | Medium |

| Phosphate (P-O-C) | Symmetric Stretching | 1050 - 950 | Medium | Strong |

| Aromatic (C-H) | Stretching | 3100 - 3020 | Medium | Strong |

| Aromatic (C=C) | Ring Stretching | 1600 - 1450 | Medium to Strong | Strong |

| Aromatic (C-H) | Out-of-plane Bending (para) | 850 - 800 | Strong | Weak |

| Benzyl (CH₂) | Asymmetric Stretching | ~2925 | Medium | Medium |

| Benzyl (CH₂) | Symmetric Stretching | ~2855 | Medium | Medium |

| Benzyl (CH₂) | Scissoring | ~1465 | Medium | Weak |

This predictive analysis, based on the well-established vibrational frequencies of organophosphates and substituted aromatic compounds, provides a robust framework for the interpretation of the experimental IR and Raman spectra of this compound. nih.govwikipedia.orgrsc.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net Although a specific crystal structure for this compound is not publicly available, we can infer its likely solid-state conformation and packing by analyzing the crystal structures of closely related organophosphate esters.

Molecular Conformation:

The central phosphorus atom in this compound is expected to adopt a distorted tetrahedral geometry, which is characteristic of phosphate esters. researchgate.net The bond angles around the phosphorus atom are likely to deviate from the ideal 109.5° due to the steric bulk of the four aryl substituents.

A key conformational feature will be the torsion angles of the P-O-C-C and C-C-C-C linkages. The orientation of the two phenyl rings of the diphenyl phosphate group and the 4-benzylphenyl group relative to the P=O bond will be influenced by a combination of steric hindrance and non-covalent interactions within the molecule. It is probable that the aryl rings will adopt a propeller-like arrangement around the phosphorus atom to minimize steric clashes. The benzyl group introduces additional rotational freedom, and the dihedral angle between the two phenyl rings of the benzylphenyl moiety will be a significant conformational parameter.

Crystal Packing:

The packing of this compound molecules in the crystal lattice will be governed by a variety of intermolecular interactions. Given the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by van der Waals forces and π-π stacking interactions between the numerous aromatic rings.

Interactive Data Table: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Value / Characteristics | Basis for Prediction |

| Crystal System | Monoclinic or Triclinic | Common for large, asymmetric organic molecules. mdpi.com |

| Space Group | P2₁/c or P-1 | Frequently observed for organophosphate esters. researchgate.net |

| Conformation | Distorted tetrahedral at Phosphorus | Steric hindrance from bulky aryl groups. researchgate.net |

| Packing Forces | van der Waals, π-π stacking | Predominance of aromatic rings. rsc.orgmdpi.com |

| Molecular Arrangement | Propeller-like orientation of aryl groups | Minimization of steric strain. |

The determination of the actual crystal structure of this compound through single-crystal X-ray diffraction would provide invaluable, definitive data to confirm these predictive insights and to fully elucidate its solid-state architecture.

Computational Chemistry and Theoretical Modeling of 4 Benzylphenyl Diphenyl Phosphate

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms in a molecule (conformation) and the distribution of electrons (electronic structure). These calculations are crucial for predicting a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. europa.eu It is frequently employed to predict the properties of organophosphate compounds. For instance, DFT has been used to calculate the electrostatic potential and reactivity descriptors for key metabolites of organophosphate flame retardants. nih.gov Such studies help in understanding how these molecules interact with biological systems. nih.gov

For compounds structurally related to 4-benzylphenyl diphenyl phosphate (B84403), DFT calculations can determine optimized geometries, energies, and spectroscopic parameters. europa.eu Hybrid functionals within DFT are often noted for their accuracy in predicting molecular properties. europa.eu The application of DFT can also elucidate the spatial distribution of frontier molecular orbitals (HOMO and LUMO), which are critical in assessing a molecule's chemical reactivity and charge transfer properties. nih.gov

Table 1: Calculated Properties of a Structurally Related Compound: Benzyl (B1604629) Diphenyl Phosphate

| Property | Value | Reference |

| Molecular Formula | C19H17O4P | nih.gov |

| Molecular Weight | 340.3 g/mol | nih.gov |

| XLogP3-AA | 4.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 7 | nih.gov |

| Exact Mass | 340.08644602 Da | nih.gov |

| Topological Polar Surface Area | 44.8 Ų | nih.gov |

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods are valuable for predicting the energetic and spectroscopic properties of molecules. For organophosphate esters, ab initio studies can be used to investigate the mechanisms of reactions such as hydrolysis and metabolism. For example, ab initio studies have been conducted on the thiolysis and alcoholysis of phosphate esters to understand their reaction mechanisms in the gas phase. acs.org

These computational approaches can predict infrared (IR) spectra, which correspond to the vibrational modes of a molecule. acs.org By comparing calculated IR spectra with experimental data, the accuracy of the computational model can be validated. Furthermore, ab initio calculations are instrumental in determining the relative stabilities of different conformers of a molecule and the energy barriers for their interconversion.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow the study of the conformational flexibility of molecules like 4-benzylphenyl diphenyl phosphate and their interactions with other molecules, such as water or biological macromolecules. nih.govresearchgate.net

In the context of organophosphate flame retardants, MD simulations have been used to assess the stability of their complexes with biological receptors, providing insights into their potential endocrine-disrupting effects. nih.govacs.org These simulations can reveal patterns of deviation and local flexibility, offering a dynamic picture of molecular interactions over time. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational approaches are widely used in SAR to predict the activity of new molecules. For benzyl-substituted compounds and organophosphates, computational SAR can help in identifying the structural features that contribute to their biological effects. researchgate.netnih.gov

While specific SAR studies on this compound are not documented, research on related compounds, such as fluorine-substituted benzylamines, demonstrates how modifications to the benzyl group can influence interactions with biological targets like monoamine oxidase. nih.gov Similarly, studies on other organophosphate esters investigate how different substituents affect their toxicity and biological activity. nih.govnih.gov

Prediction of Reactivity and Degradation Pathways through Theoretical Modeling

Theoretical modeling is a key tool for predicting the reactivity of a molecule and its potential degradation pathways in the environment or through metabolism. For organophosphates like triphenyl phosphate (TPHP), quantum chemical calculations have been used to elucidate the mechanisms of its metabolic transformation by cytochrome P450 enzymes. acs.org

These studies can identify the most likely sites of reaction on the molecule and the sequence of chemical changes that lead to the formation of metabolites. acs.org The degradation of TPHP, for instance, is reported to involve stepwise enzymatic hydrolysis to orthophosphate and phenolic moieties. inchem.org Understanding these pathways is crucial for assessing the environmental fate and potential toxicity of this compound.

Applications of 4 Benzylphenyl Diphenyl Phosphate in Advanced Materials Science

Role as a Flame Retardant Additive in Polymeric Systems

Organophosphorus compounds, including aromatic phosphates like 4-benzylphenyl diphenyl phosphate (B84403), are widely utilized as flame retardant additives in polymers. berkeley.edu These additives are incorporated into the polymer matrix without chemical bonding and are crucial for enhancing the fire safety of materials used in numerous applications. berkeley.edu The efficacy of phosphorus-based flame retardants stems from their ability to interrupt the combustion cycle through actions in both the solid (condensed) and gas phases. berkeley.edufrontiersin.org

In the condensed phase, the primary flame retardant mechanism of phosphorus compounds involves the promotion of charring on the polymer surface during thermal decomposition. berkeley.edu When the polymer is exposed to heat, the phosphate ester undergoes thermal degradation. The resulting phosphorus-containing species can react with the polymer, for instance, through esterification with hydroxyl groups present in polymers like cellulose. nih.gov This process facilitates dehydration of the polymer, leading to the formation of a stable, carbonaceous char layer. frontiersin.orgnih.gov

This char layer acts as a physical barrier with several key functions:

It insulates the underlying polymer from the heat source.

It reduces the permeation of oxygen to the polymer surface.

It hinders the escape of flammable volatile decomposition products from the polymer into the gas phase.

By promoting char formation at the expense of producing combustible volatile products, the flame retardant effectively reduces the fuel available for the fire. nih.gov

In addition to their condensed-phase activity, organophosphorus flame retardants also exhibit a mechanism of action in the gas phase. frontiersin.org During combustion, the flame retardant decomposes and releases volatile phosphorus-containing radical species (e.g., PO•) into the flame. frontiersin.org These radicals are highly reactive and function as scavengers for the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that are essential for propagating the combustion chain reactions in the flame.

The neutralization of these key flame-propagating radicals by the phosphorus species interrupts the exothermic processes of combustion, leading to a "flame poisoning" effect that can extinguish the flame or significantly reduce its intensity. frontiersin.org

As additive flame retardants, the interaction between 4-benzylphenyl diphenyl phosphate and the polymer matrix is primarily physical rather than chemical. However, the effectiveness of the flame retardant is dependent on its compatibility and dispersion within the polymer. The presence of polar groups in the polymer can enhance interactions with phosphorus-based flame retardants. nih.gov For example, in polymers containing hydroxyl groups, the phosphorus compounds can undergo transesterification reactions, which aids in the charring process. nih.gov In other cases, phosphate compounds interact with polymer chains in a manner typical of plasticizers, which can influence the mechanical properties of the final material. sciencemadness.org

Function as a Plasticizer in Polymer Formulations

Beyond its role as a flame retardant, this compound also functions as a plasticizer. Plasticizers are additives that increase the flexibility, workability, and processability of polymers by lowering the glass transition temperature (T_g). kinampark.comresearchgate.net Phosphate esters are known to be effective plasticizers, particularly in applications where flame retardancy is also a requirement. berkeley.edusciencemadness.org

The addition of phosphate plasticizers can have a notable impact on the physical properties of the polymer. For instance, while they may have a minimal effect on tensile strength, they can significantly increase elongation. sciencemadness.org Conversely, an increasing concentration of phosphate plasticizers can sometimes lead to a reduction in impact strength. sciencemadness.org A key benefit is the improvement in melt flow, which aids in processing. For example, the addition of a small weight percentage of a phosphate plasticizer like resorcinol (B1680541) bis(diphenyl phosphate) has been shown to nearly double the melt flow rate of a polymer blend. sciencemadness.org

Table 1: Effects of Phosphate Plasticizers on Polymer Properties

| Property | Effect of Phosphate Plasticizer Addition |

| Melt Flow Rate | Significant Increase |

| Tensile Strength | Minimal Change |

| Elongation | Increase |

| Impact Strength | Decrease with increasing concentration |

| Flexural Strength & Modulus | Not significantly affected at low concentrations |

| Flame Retardancy | Improved |

| Data synthesized from research on phosphate plasticizers. sciencemadness.org |

Utilization in Novel Polymeric Architectures and Composites

The development of advanced materials often involves creating complex polymeric architectures to achieve specific properties. The unique chemical structures of compounds like this compound make them potential candidates for incorporation into such novel systems, including hyper-cross-linked porous polymers and other composites.

Hyper-cross-linked porous polymers (HCPs) are a class of materials characterized by high surface areas, tunable porosity, and excellent thermal and chemical stability. nih.gov These polymers are typically synthesized by cross-linking aromatic monomers using an external cross-linker via reactions like Friedel-Crafts alkylation. nih.govumn.edu

The synthesis of HCPs involves the polymerization of various monomers to create a robust, porous network. nih.gov A common strategy is the "knitting" method, where an external cross-linking agent connects aromatic rings from different monomers. nih.gov While specific examples detailing the use of this compound in HCPs are not prevalent, the general synthetic routes allow for the incorporation of a wide variety of aromatic monomers. Monomers containing phenols, triptycene, triazine, and various phenyl-containing structures have been successfully used to build these porous frameworks. nih.gov Given its aromatic nature, a molecule like this compound could theoretically be functionalized and used as a comonomer in such systems to impart specific properties, such as inherent flame retardancy or altered surface chemistry, to the final porous material.

Information Not Available for this compound in Specified Applications

Following a comprehensive search for scientific literature and data, no information could be found regarding the applications of the specific chemical compound This compound in the areas outlined in the request. Extensive queries aimed at uncovering its use in advanced materials science, specifically its integration into main-chain phosphorus-containing polymers and its emerging applications in iodine capture or catalysis, yielded no relevant results.

The provided outline, with specific section numbers such as "5.3.2" and "5.4", suggests that the request may be based on a highly specialized or proprietary research document that is not publicly accessible. The searches for "this compound" in conjunction with terms like "polymer synthesis," "main-chain polymers," "iodine capture," and "catalysis" did not return any scholarly articles, patents, or technical data sheets detailing such uses.

While research exists for structurally related compounds, such as other organophosphate esters used as flame retardants or in materials science, the strict adherence to the requested subject, "this compound," and the specified applications prevents the inclusion of information on these other chemicals. Therefore, the generation of a scientifically accurate article adhering to the provided outline is not possible based on currently available public information.

Environmental Dynamics and Transformation of 4 Benzylphenyl Diphenyl Phosphate

Occurrence and Distribution in Environmental Compartments (Air, Water, Soil, Sediment, Dust)

Organophosphate flame retardants are ubiquitously found in numerous environmental matrices due to their widespread use in consumer and industrial products. These compounds can leach from products, leading to their presence in indoor and outdoor environments. healthandenvironment.orgwa.gov

Dust: Household and indoor dust are significant reservoirs for flame retardants. ewg.org As products like electronics and furniture containing these chemicals age and degrade, the flame retardants can be released and accumulate in dust. healthandenvironment.orgewg.org This makes indoor dust a primary route of human exposure.

Air: The presence of OFRs in the air, both indoors and outdoors, has been documented. nih.gov Their semi-volatile nature allows them to partition between the gas phase and atmospheric particles, facilitating their transport over varying distances.

Water: OFRs can enter aquatic systems through various pathways, including wastewater treatment plant effluent, industrial discharges, and surface runoff. nih.gov Once in the water, their distribution between the water column and sediment is influenced by their physicochemical properties.

Soil and Sediment: Due to their chemical properties, many OFRs tend to adsorb to organic matter in soil and sediment. nih.govservice.gov.uk This can lead to their accumulation in these compartments, creating long-term reservoirs of contamination. nih.gov Sediments, in particular, can act as sinks for these compounds in aquatic environments.

Table 1: Environmental Compartments and Potential for 4-Benzylphenyl Diphenyl Phosphate (B84403) Accumulation

| Environmental Compartment | Likelihood of Occurrence | Key Transport/Accumulation Processes |

| Indoor Dust | High | Leaching and abrasion from consumer products. |

| Air | Moderate | Volatilization from treated materials. |

| Water | Moderate | Runoff, wastewater effluent. |

| Soil | Moderate to High | Deposition from air, sludge application. |

| Sediment | High | Sorption from the water column. |

Degradation Pathways in Environmental Matrices

The environmental persistence of 4-benzylphenyl diphenyl phosphate is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial breakdown.

Hydrolysis is a key degradation pathway for many organophosphate esters. The stability of these compounds in water is pH-dependent. For instance, the related compound cresyl diphenyl phosphate shows stability at an acidic pH of 4 but undergoes hydrolysis at neutral (pH 7) and alkaline (pH 9) conditions. At a pH of 7, the half-life for cresyl diphenyl phosphate is approximately 47 days. This suggests that hydrolytic degradation is a relevant, albeit potentially slow, process for aryl phosphates in natural waters.

Biodegradation by microorganisms is a critical process in the environmental breakdown of many organic contaminants, including OFRs. The rate and extent of biodegradation can be influenced by environmental conditions and the presence of microbial communities adapted to these compounds. Studies on related compounds like tert-butylphenyl diphenyl phosphate have shown that mineralization can occur, with over 37% being converted to CO2 in eight weeks in ecosystems with prior exposure to agricultural chemicals. However, in pristine environments, the degradation rate was significantly lower. This indicates that microbial communities can adapt to degrade such compounds and that the process is influenced by the concentration of the contaminant and the characteristics of the ecosystem.

Metabolite Formation and Subsequent Environmental Fate (e.g., Diphenyl Phosphate)

The degradation of this compound is expected to produce several intermediate metabolites, with diphenyl phosphate (DPP or DPhP) being a primary and commonly detected breakdown product of many aryl phosphate esters. researchgate.net

Diphenyl Phosphate (DPP): DPP is formed through the cleavage of one of the ester bonds of the parent compound. researchgate.net It is frequently detected in various environmental matrices and is considered an emerging contaminant. researchgate.net The environmental fate of DPP itself is of concern, as it is more mobile in certain environmental systems than its parent compounds. researchgate.net Studies on DPP have shown that its sorption to clay-rich soils and sandy sediments is low, which suggests that it can be transported rapidly in groundwater. researchgate.net

Other potential metabolites could arise from the further breakdown of the benzylphenyl group, though specific pathways for this compound are not well-documented.

Table 2: Key Metabolites and Their Environmental Significance

| Metabolite | Parent Compound | Environmental Significance |

| Diphenyl Phosphate (DPP) | This compound and other aryl phosphates | Emerging contaminant, greater mobility in groundwater. researchgate.net |

Sorption and Transport Phenomena in Aquatic and Terrestrial Systems

The movement of this compound through the environment is largely dictated by its sorption behavior.

Sorption: The tendency of a chemical to bind to particles of soil or sediment is a key factor in its environmental mobility. For organophosphate esters, this is often related to their hydrophobicity. While specific data for this compound is scarce, related compounds like cresyl diphenyl phosphate are expected to partition mainly to water and soil. service.gov.uk The metabolite, diphenyl phosphate, has a low sorption coefficient, indicating its potential for rapid transport in groundwater. researchgate.net

Transport: Due to their semi-volatile nature, OFRs can be transported in the atmosphere and deposited in remote locations. nih.gov In aquatic systems, their transport is linked to both the movement of water and the transport of suspended sediments to which they may be sorbed. The relatively low water solubility and potential for sorption suggest that a significant fraction of this compound released into aquatic environments will likely accumulate in the sediment.

Environmental Persistence and Bioaccumulation Potential

Limited specific data is currently available in peer-reviewed scientific literature regarding the environmental persistence and bioaccumulation of this compound. However, by examining data from structurally similar organophosphate esters, such as cresyl diphenyl phosphate and other triaryl phosphates, general tendencies can be inferred. It is important to note that direct extrapolation of data should be done with caution, as minor structural differences can lead to significant variations in environmental behavior.

The persistence of a chemical in the environment is often described by its half-life, which is the time it takes for 50% of the substance to be degraded. For related compounds like diphenyl cresyl phosphate, biodegradation is considered an important degradation process in soil and water. nih.gov For instance, diphenyl cresyl phosphate has reported aqueous hydrolysis half-lives of 47 days at a neutral pH of 7 and 5.1 days at a more alkaline pH of 9. nih.gov This suggests that hydrolysis, particularly in alkaline conditions, can contribute to its degradation. In soil, the degradation of similar compounds is expected to be influenced by microbial activity. nih.gov

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism, either directly from the environment or through the consumption of contaminated food. This is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. A high BCF value indicates a greater potential for the chemical to accumulate in living tissues. For triaryl phosphates, a group of compounds structurally related to this compound, a range of BCF values from 110 to 1,420 has been observed in various fish species, including rainbow trout, fathead minnow, and bluegill sunfish. This range suggests a potential for bioaccumulation in aquatic organisms that can be classified from high to very high.

It is crucial to emphasize that the following tables are based on data for structurally related compounds and are provided for illustrative purposes only. Specific experimental data for this compound are needed for a precise assessment of its environmental fate.

Table 1: Environmental Persistence of Structurally Related Organophosphate Esters

| Compound Name | Environmental Compartment | Half-Life | Conditions |

| Diphenyl Cresyl Phosphate | Water | 47 days | pH 7 |

| Diphenyl Cresyl Phosphate | Water | 5.1 days | pH 9 |

Table 2: Bioconcentration Factors (BCF) of Structurally Related Triaryl Phosphates in Aquatic Organisms

| Organism | BCF Value |

| Rainbow Trout | 110 - 1,420 |

| Fathead Minnow | 110 - 1,420 |

| Killifish | 110 - 1,420 |

| Bluegill Sunfish | 110 - 1,420 |

Analytical Chemistry Methodologies for 4 Benzylphenyl Diphenyl Phosphate

Extraction and Sample Preparation Techniques for Diverse Matrices

The choice of extraction and sample preparation technique is critical and depends on the nature of the sample matrix (e.g., water, soil, sediment, biological tissues) and the concentration of the analyte. The goal is to isolate 4-benzylphenyl diphenyl phosphate (B84403) from interfering components and concentrate it to a level suitable for instrumental analysis.

Solvent extraction is a conventional and widely used technique for the recovery of aryl phosphates from solid and liquid samples. The selection of an appropriate solvent system is key to achieving high extraction efficiency.

For the extraction of aryl phosphates from fish tissues, a common approach involves homogenization followed by extraction with a polar solvent mixture. For instance, a mixture of methanol (B129727) and a homogenizer like a Polytron can be effective. Alternatively, a nonpolar solvent such as hexane (B92381) can be used with a ball mill for extraction nih.gov.

In the case of sediment samples, refluxing with a solvent mixture is a robust method. A mixture of methanol and water (e.g., 9:1 v/v) has been shown to yield high recoveries for various triaryl phosphates. Another effective solvent system for reflux extraction is a mixture of dichloromethane (B109758) and methanol (1:1 v/v) nih.gov.

For samples requiring derivatization prior to analysis, such as in the case of determining phosphate metabolites, the choice of solvent for the reaction step is crucial. Ketones, particularly acetone, have been found to be effective solvents for refluxing during benzylation reactions of aryl phosphates. While alcohols can dissolve the sample residue effectively, they may hinder the derivatization process. For less complex residues, solvents like ethyl acetate (B1210297), diethyl ether, and dichloromethane can be suitable, whereas nonpolar solvents like hexane may not be polar enough to solvate the target phosphate compounds effectively d-nb.info.

Solid-phase extraction (SPE) is a preferred method for sample cleanup and concentration, offering advantages over solvent extraction by reducing solvent consumption and improving sample purity.

For the analysis of diphenyl phosphate, a related compound, in urine samples, a method employing mixed-mode anion exchange SPE cartridges has been developed. This technique has demonstrated high recovery rates for similar analytes nih.gov. The general procedure for SPE involves loading the sample onto the cartridge, washing away interferences with a specific solvent, and then eluting the analyte of interest with a different solvent. For aryl phosphates, elution with methanol has been shown to provide better recovery compared to acetonitrile (B52724) in certain applications nih.gov.

Solid-phase microextraction (SPME) is a solvent-free technique that is particularly useful for in-situ sampling and for the analysis of trace levels of contaminants. While specific applications of SPME for 4-benzylphenyl diphenyl phosphate are not widely documented, the technique is broadly applicable to a range of semi-volatile organic compounds, including other organophosphate esters. The methodology involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the sample. The analytes partition onto the fiber, which is then thermally desorbed in the injector of a gas chromatograph for analysis.

Chromatographic Separation Techniques

Chromatography is the cornerstone of the analytical determination of this compound, allowing for its separation from other compounds in the sample extract. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like many aryl phosphates.

A common approach for the separation of diphenyl phosphate involves reversed-phase HPLC using a C18 column. The mobile phase typically consists of a mixture of acetonitrile and water, with the addition of an acid modifier like phosphoric acid to improve peak shape sielc.com. For applications requiring mass spectrometric detection (LC-MS), volatile modifiers such as formic acid are used instead of phosphoric acid sielc.com. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths, which can aid in the identification and quantification of the target analyte.

Table 1: HPLC Method Parameters for Related Aryl Phosphates

| Parameter | Description | Source |

|---|---|---|

| Column | Newcrom R1, C18 | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |

| Detector | MS-compatible (e.g., ESI-QTOF) | nih.gov |

| Application | Separation and analysis of diphenyl phosphate | sielc.com |

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Aryl phosphates, including this compound, are generally amenable to GC analysis.

For the determination of aryl phosphate residues in environmental samples like fish, gas-liquid chromatography with a phosphorus-selective detector is highly effective nih.gov. A flame-photometric detector (FPD) in phosphorus mode or a phosphorus-nitrogen detector (PND) provides high sensitivity and selectivity for phosphate-containing compounds d-nb.infonih.gov. Mass spectrometry (GC-MS) is also widely used for both identification and quantification, providing structural information that confirms the presence of the analyte nih.gov.

In some cases, derivatization may be necessary to improve the volatility and chromatographic behavior of the analytes. For example, polar metabolites of organophosphorus compounds can be benzylated to form more volatile esters that are suitable for GC analysis d-nb.info.

Table 2: GC Method Parameters for Related Aryl Phosphates

| Parameter | Description | Source |

|---|---|---|

| Column | Glass column (5% OV-210 on 80/100 mesh Gas Chrom Q) | d-nb.info |

| Detector | Flame-photometric detector (phosphorus mode), MS, PND | d-nb.infonih.gov |

| Application | Determination of phosphorus-containing pesticide metabolites and flame retardants | d-nb.infonih.gov |

| Derivatization | Benzylation for polar metabolites | d-nb.info |

Ultra-performance liquid chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC.

HPLC methods for compounds like diphenyl phosphate can be readily transferred to UPLC systems, often with a significant reduction in analysis time sielc.com. UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS), which provides excellent selectivity and sensitivity for the analysis of trace levels of contaminants in complex matrices. While specific UPLC methods for this compound are not extensively reported, methods developed for other organophosphate ester metabolites, such as diphenyl phosphate in urine, demonstrate the power of this technique nih.gov. These methods often involve enzymatic hydrolysis to release the target analytes from their conjugated forms, followed by solid-phase extraction and analysis by UPLC-MS/MS nih.gov.

Table 3: UPLC Method Parameters for Related Aryl Phosphates

| Parameter | Description | Source |

|---|---|---|

| Chromatography | Reversed-phase UPLC | nih.gov |

| Detector | Isotope dilution-electrospray ionization tandem mass spectrometry | nih.gov |

| Application | Quantification of organophosphate metabolites in human urine | nih.gov |

| Sample Preparation | Enzymatic hydrolysis and automated off-line solid phase extraction | nih.gov |

Advanced Detection Methods for Quantification and Identification

Advanced analytical techniques are essential for the accurate quantification and unambiguous identification of this compound in various matrices. These methods offer high sensitivity and selectivity, which are crucial for environmental and biological monitoring.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), is a powerful tool for the analysis of organophosphate esters. mdpi.com Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, making it the method of choice for trace-level analysis. mdpi.comrepec.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently employed for the analysis of aryl-OPEs. nih.gov The separation is typically achieved using a reversed-phase column, such as a C8 or C18 column. nih.gov The mobile phase often consists of a gradient mixture of acetonitrile and water containing a modifier like ammonium (B1175870) acetate to improve ionization efficiency. nih.gov

For detection, electrospray ionization (ESI) is a common ionization technique, often operated in negative ion mode for phosphate compounds, although positive mode can also be used. nih.govnih.gov In the mass spectrometer, the precursor ion corresponding to the deprotonated or adducted molecule of this compound is selected in the first quadrupole. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides high specificity and reduces background noise.

A comprehensive method for analyzing 17 different aryl-OPEs using LC-MS/MS has been developed, demonstrating the capability of this technique to simultaneously quantify a wide range of similar compounds. nih.gov Such a method could be adapted for this compound, with limits of quantification typically in the low nanogram per gram (ng/g) range. nih.gov

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another viable technique, particularly for more volatile organophosphate esters. chemrxiv.org This method involves a sample preparation step that may include pressurized liquid extraction followed by analysis. chemrxiv.org

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Setting |

| Chromatographic Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol/Acetonitrile (90:10, v/v) with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Precursor Ion ([M+H]⁺) | m/z 415.13 |

| Product Ions (Hypothetical) | m/z 327.1 (Loss of benzyl (B1604629) group), m/z 251.1 (Diphenyl phosphate fragment) |

| Collision Energy | Optimized for specific transitions |

This table presents hypothetical parameters based on typical methods for related compounds.

Ultraviolet-Visible (UV-Vis) Detection

Ultraviolet-Visible (UV-Vis) spectrophotometry can be used for the quantification of phosphates, although often with less specificity and sensitivity compared to mass spectrometry. colby.edu Direct UV-Vis detection of this compound is possible due to the presence of aromatic rings which absorb UV light. However, for trace analysis in complex samples, this method may suffer from interference from other UV-absorbing compounds. colby.edu

A more common approach for quantifying total phosphate content using UV-Vis spectrophotometry is an indirect colorimetric method. uwimona.edu.jmresearchgate.net This technique involves the conversion of the organophosphate to orthophosphate, which then reacts with a chromogenic reagent to form a colored complex. A widely used method is the molybdenum blue method. researchgate.netuns.ac.id In this procedure, the phosphate reacts with ammonium molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex. This complex is then reduced by an agent like ascorbic acid or stannous chloride to produce a stable blue-colored solution. researchgate.netuns.ac.id The intensity of the blue color, which is directly proportional to the phosphate concentration, is measured using a UV-Vis spectrophotometer at a specific wavelength, typically around 880 nm or in the range of 689-729 nm. uwimona.edu.jmuns.ac.id

To apply this method to this compound, an initial digestion step would be required to break the ester bonds and liberate the phosphate group as orthophosphate.

Table 2: Example Calibration Data for Molybdenum Blue Method

| Standard Concentration (mg P/L) | Absorbance at 880 nm |

| 0.20 | 0.125 |

| 0.40 | 0.250 |

| 0.60 | 0.375 |

| 0.80 | 0.500 |

| 1.00 | 0.625 |

This table shows example data to illustrate the linear relationship between concentration and absorbance in a typical colorimetric phosphate analysis. researchgate.net

Quality Assurance and Quality Control in Analytical Procedures

Rigorous quality assurance (QA) and quality control (QC) measures are imperative to ensure the reliability, accuracy, and precision of analytical data for this compound. These procedures are integrated into every step of the analytical method, from sample collection to final data reporting.

Key QA/QC practices include:

Method Blanks: Analyzing a sample free of the analyte to check for contamination from reagents, glassware, or the instrument itself.

Calibration Standards: A series of standards with known concentrations are used to create a calibration curve, against which the concentration of the analyte in the sample is determined. uwimona.edu.jm The linearity of this curve is a critical performance metric.

Internal Standards: A known amount of a compound that is chemically similar to the analyte but not present in the sample (ideally an isotopically labeled version of the analyte) is added to every sample, standard, and blank. This helps to correct for variations in sample preparation and instrument response.

Spiked Samples (Matrix Spikes): A known amount of the analyte is added to a real sample, which is then analyzed. The recovery of the added analyte is calculated to assess the method's accuracy and potential matrix effects. Spiked recoveries are often expected to be within a range of 70-130%. chemrxiv.org

Replicate Analyses: Analyzing the same sample multiple times to assess the precision of the method. The results are often expressed as the relative standard deviation (RSD), which should be below a certain threshold (e.g., <25%). chemrxiv.org

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are determined experimentally during method validation. nih.gov

Certified Reference Materials (CRMs): When available, analyzing a CRM containing a certified concentration of the analyte provides a measure of the method's accuracy.

By implementing these QA/QC procedures, laboratories can ensure that the data generated for this compound are of high quality and suitable for their intended purpose, such as regulatory compliance or scientific research.

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthetic Routes

The traditional synthesis of aryl phosphates often involves methods that are not environmentally benign. frontiersin.org Future research is increasingly focused on developing greener and more sustainable synthetic pathways for 4-benzylphenyl diphenyl phosphate (B84403) and related compounds.

One promising avenue is the exploration of biocatalysis , which utilizes enzymes to carry out chemical transformations. Arylacetonitrilases, for instance, have shown potential as biocatalysts in green chemistry for synthesizing aryl acids. nih.gov The application of such enzymes could lead to the development of enzymatic routes for producing aryl phosphates under milder and more environmentally friendly conditions. taylorfrancis.com Research into the catalytic properties and enantioselectivity of these enzymes is crucial for their practical application in organic synthesis. nih.gov

Another area of interest is the use of green solvents and catalysts . For example, diphenyl phosphate has been used as a catalyst in the solvent-free synthesis of quinoline (B57606) derivatives under microwave irradiation, highlighting a move away from conventional, often hazardous, solvents. frontiersin.org The development of ecocatalysis, which employs catalysts derived from biomass, also presents a sustainable alternative for chemical synthesis. mdpi.com Furthermore, the use of renewable raw materials and energy-efficient techniques like microwave-assisted synthesis are key components of green chemistry that can be applied to the production of 4-benzylphenyl diphenyl phosphate. frontiersin.org

Advanced Material Engineering with Phosphorus-Based Compounds

Phosphorus-containing compounds are integral to the development of advanced materials, particularly as flame retardants. Future research will likely focus on the specific role of this compound in creating high-performance polymers, nanocomposites, and functional coatings.

There is a growing interest in using phosphorus-based compounds as reactive flame retardants in materials like epoxy resins. google.com For instance, a fluorine-containing diphenylphosphine (B32561) oxide derivative has been used to enhance the flame retardancy and dielectric properties of epoxy resins. researchgate.net Similarly, the incorporation of phosphorus/nitrogen-containing diphenols has been shown to improve the flammability and thermal stability of rigid polyurethane foam. google.com Research is ongoing to explore how compounds like this compound can be chemically integrated into polymer matrices to provide durable flame retardancy without compromising the material's mechanical properties.

The synergistic effects of phosphorus with other elements, such as nitrogen and silicon, are also a key area of investigation. google.com Formulations combining aminophenyl phosphates with conventional phosphate flame retardants in epoxy resins have shown promising results. ulisboa.pt The development of flame retardant systems containing double DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) groups and nitrogen highlights the potential for creating highly effective, low-content flame retardant modifications for epoxy resins. google.com

Refined Environmental Fate Modeling

Understanding the environmental journey of this compound is critical for assessing its potential impact. Future research will focus on developing more sophisticated models to predict its transport, partitioning, and degradation in various environmental compartments.

Fugacity models are a valuable tool for simulating the environmental fate of chemicals. These models can be used to predict the distribution of a substance in different environmental media such as air, water, soil, and sediment. ethz.chnih.gov For polybrominated diphenyl ethers (PBDEs), multimedia mass balance models have been used to understand their fate in lake systems, providing a framework that could be adapted for this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another important predictive tool. These models correlate the chemical structure of a compound with its properties, such as biodegradability. researchgate.net For instance, Comparative Molecular Field Analysis (CoMFA) has been used to predict the biodegradability of various classes of compounds, and this approach could be applied to organophosphate esters like this compound. researchgate.netnih.gov Such models can help in predicting the environmental persistence and potential for bioaccumulation of these compounds.

Integration of Omics Technologies in Environmental Studies

"Omics" technologies, such as metabolomics and transcriptomics, offer a powerful lens through which to view the biological effects and degradation pathways of environmental contaminants. Future research will increasingly integrate these technologies to study this compound.

Metabolomics involves the comprehensive analysis of metabolites in a biological system. By identifying the metabolic products of this compound degradation by microorganisms, researchers can elucidate the specific biochemical pathways involved. This information is crucial for understanding its environmental persistence and for developing bioremediation strategies.

Transcriptomics , the study of the complete set of RNA transcripts in a cell, can reveal how organisms respond to exposure to this compound at the genetic level. For example, transcriptomic analysis of soil microorganisms can identify the genes and pathways that are activated or suppressed in response to this compound. nih.gov This can provide insights into its mode of action and the mechanisms of microbial resistance and degradation.

Design of Next-Generation Analytical Platforms

The accurate and sensitive detection of this compound in various matrices is essential for monitoring its presence in the environment and in consumer products. The future of analytical chemistry in this area lies in the development of faster, more sensitive, and more selective analytical platforms.

High-resolution mass spectrometry (HRMS) coupled with advanced chromatographic techniques is a powerful tool for the analysis of organophosphate esters. These methods allow for the precise identification and quantification of individual compounds, even in complex mixtures. Hyphenated techniques, which combine different analytical methods, will continue to be refined for the comprehensive analysis of these compounds in environmental samples.

Biosensors represent a rapidly advancing frontier in analytical technology. These devices utilize biological components, such as enzymes or aptamers, for the selective detection of target analytes. nih.govjhuapl.edu For instance, aptamer-based biosensors are being developed for the detection of organophosphate exposure by targeting their metabolites. nih.gov Another promising approach is the use of molecularly imprinted polymers (MIPs) . mdpi.comresearchgate.netresearchgate.net These synthetic polymers can be designed to have specific recognition sites for a target molecule, such as this compound, enabling highly selective detection. mdpi.comresearchgate.netresearchgate.net The development of MIP-based sensors, including those integrated into screen-printed electrodes, holds potential for rapid and on-site analysis.

Q & A

Q. Advanced: How can researchers optimize synthetic protocols for this compound to minimize hazardous intermediates?

Answer (Basic):

Standard precautions include wearing PPE (gloves, lab coats, goggles), working in a fume hood, and avoiding skin contact. Waste should be segregated and disposed via certified hazardous waste handlers due to potential environmental persistence .

Answer (Advanced):

Synthetic pathways involving phosphonic anhydrides (e.g., intermediates like 4-benzoylbenzylphosphonic anhydride) require rigorous purification (ion exchange chromatography, HPLC) to eliminate neurotoxic byproducts . Solvent selection and reaction temperature optimization can reduce side products; for example, using dimethylformamide (DMF) at 60°C improves yield while minimizing degradation .

Basic: How is the octanol-water partition coefficient (log Kow) experimentally determined for this compound?

Q. Advanced: How do discrepancies arise between measured and estimated log Kow values, and how can they be resolved?

Answer (Basic):

Log Kow is typically measured via shake-flask methods with HPLC-UV analysis. For this compound analogs (e.g., tertbutylphenyl diphenyl phosphate), measured log Kow ranges from 5.12 to 6.61, depending on isomer composition .

Answer (Advanced):

Discrepancies arise from structural isomerism and impurities. For example, tertbutylphenyl diphenyl phosphate showed a measured log Kow of 5.12 (mixture) vs. 6.61 (estimated via Syracuse WSKOW software) . Resolving this requires NMR or LC-MS to confirm isomer ratios and validate computational models using experimental benchmarks .

Basic: What analytical techniques are recommended for quantifying this compound in environmental samples?

Q. Advanced: How can researchers address matrix interference in environmental samples during quantification?

Answer (Basic):

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred due to high sensitivity (detection limits ~0.1 µg/L). Reverse-phase C18 columns and methanol-water gradients are standard .

Answer (Advanced):

Matrix effects (e.g., from humic acids in water) can suppress ionization. Use isotope-labeled internal standards (e.g., deuterated analogs) and solid-phase extraction (SPE) with Oasis HLB cartridges to reduce interference . For sediment samples, pressurized liquid extraction (PLE) with acetone-hexane (1:1) improves recovery rates by >85% .

Basic: What are the primary toxicological concerns associated with this compound exposure?

Q. Advanced: How can in vitro models elucidate neurotoxic mechanisms of this compound?

Answer (Basic):

Acute toxicity includes skin irritation and neurotoxicity (e.g., delayed neuropathy reported in Cresyl Diphenyl Phosphate analogs). Chronic exposure risks involve endocrine disruption and liver enzyme inhibition .

Answer (Advanced):

Primary rat cortical neuron cultures exposed to 10–100 µM of analogs show acetylcholinesterase inhibition (IC50 = 45 µM) and mitochondrial depolarization. High-content screening (HCS) with fluorescent probes (e.g., JC-1 for membrane potential) can quantify these effects . Transcriptomic analysis (RNA-seq) further identifies oxidative stress pathways (e.g., Nrf2 activation) .

Basic: How does this compound compare to other aryl phosphate esters in flame-retardant applications?

Q. Advanced: What molecular dynamics (MD) simulations predict about its interaction with polymer matrices?

Answer (Basic):

Unlike triphenyl phosphate (TPP), this compound exhibits higher thermal stability (decomposition >300°C) and lower volatility, making it suitable for high-temperature polymers like polycarbonates .

Answer (Advanced):

MD simulations (e.g., GROMACS) reveal stronger π-π interactions between the benzyl group and aromatic polymer backbones (e.g., polystyrene), enhancing compatibility. Free energy calculations (MM/PBSA) show a binding energy of −28.6 kcal/mol, outperforming TPP (−19.3 kcal/mol) .

Basic: What regulatory guidelines govern the use of this compound in academic research?

Q. Advanced: How can researchers navigate conflicting regulatory data across jurisdictions?

Answer (Basic):

Under REACH, it is classified as a Substance of Very High Concern (SVHC) if persistent, bioaccumulative, or toxic (PBT). Lab use requires compliance with EU Annex XVII restrictions on environmental release .

Answer (Advanced):

Discrepancies exist between EU (REACH) and US (TSCA) guidelines. For example, EU thresholds for water solubility (<0.1 mg/L) may conflict with US EPA’s higher limits. Cross-referencing secondary sources (e.g., PubChem, ECOTOX) and consulting regulatory databases (e.g., ECHA) ensures compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.